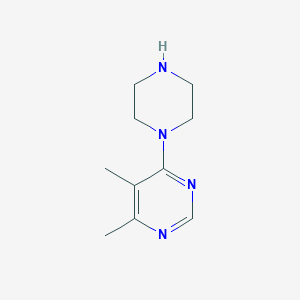

4,5-Dimethyl-6-(1-piperazinyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-9(2)12-7-13-10(8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJOEBVTPYHQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901259992 | |

| Record name | Pyrimidine, 4,5-dimethyl-6-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-82-8 | |

| Record name | Pyrimidine, 4,5-dimethyl-6-(1-piperazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4,5-dimethyl-6-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,5 Dimethyl 6 1 Piperazinyl Pyrimidine and Its Structural Analogs

Established Synthetic Pathways for Pyrimidine-Piperazine Conjugates

The construction of molecules containing both a pyrimidine (B1678525) and a piperazine (B1678402) moiety can be approached in two primary ways: by functionalizing a pre-existing pyrimidine ring with piperazine, or by building the pyrimidine ring onto a piperazine-containing precursor. The former is generally more common and versatile.

The pyrimidine ring is classified as a π-deficient heterocycle. researchgate.net This electron deficiency, caused by the presence of two electronegative nitrogen atoms, makes the carbon atoms of the ring susceptible to attack by nucleophiles. Consequently, nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. researchgate.netchemicalbook.com

The reaction is particularly facile when a good leaving group, such as a halogen (Cl, F) or a sulfonyl group, is located at the C-2, C-4, or C-6 positions, which are most activated towards nucleophilic attack. chemicalbook.comgoogle.com Piperazine, acting as a nitrogen nucleophile, can readily displace these leaving groups to form a C-N bond, yielding the desired pyrimidine-piperazine conjugate. researchgate.netnih.gov The reaction of a halogenated pyrimidine with piperazine or its derivatives is a widely employed and efficient method. mdpi.comresearchgate.netlpnu.ua For instance, the synthesis of various substituted 2-(piperazin-1-yl)pyrimidines has been achieved by refluxing 2-(methylsulfanyl)pyrimidines with N-substituted piperazines in ethanol (B145695). researchgate.net In cases of multiple leaving groups, such as in 2,4-dichloropyrimidines, the substitution can often be controlled. The C-4 position is generally more reactive than the C-2 position, allowing for selective monosubstitution. chemicalbook.comelsevierpure.com

The table below summarizes typical conditions for the SNAr reaction to incorporate a piperazine moiety onto a pyrimidine ring.

| Precursor | Nucleophile | Base | Solvent | Temperature | Yield | Reference |

| N-(6-Chloro-2-methylpyrimidin-4-yl)-thiazol-2-amine | Various secondary amines (incl. piperazines) | DIPEA | DMSO | 110 °C | - | |

| 4-Aryl-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine | N-Phenylpiperazine | KOH (cat.) | Ethanol | Reflux | High | researchgate.net |

| 2,3-Dichloro-5-nitropyridine | 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone | Cs₂CO₃ | DMF | 0 °C to RT | - | lpnu.ua |

| Pentafluoropyridine | Piperazine | Na₂CO₃ | Acetonitrile | - | Good | researchgate.net |

This interactive table provides examples of reaction conditions for synthesizing pyrimidine-piperazine conjugates via SNAr.

A fundamental strategy for synthesizing the pyrimidine core itself is through cyclocondensation reactions. This "bottom-up" approach involves combining acyclic precursors that contain the necessary atoms to form the heterocyclic ring. The most common method involves the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile containing an N-C-N fragment.

Classic examples include the condensation of β-dicarbonyl compounds (like acetylacetone) with amidines, guanidine (B92328), or urea (B33335) to yield substituted pyrimidines. researchgate.net The Biginelli reaction is a well-known multicomponent variant that produces dihydropyrimidinones. researchgate.net For the synthesis of dimethylpyrimidines specifically, acetylacetone (B45752) (2,4-pentanedione) is a frequently used starting material, which upon reaction with species like guanidine or thiourea, yields 2-amino-4,6-dimethylpyrimidine (B23340) or 4,6-dimethylpyrimidine-2-thiol, respectively. google.com These reactions provide a direct route to highly functionalized pyrimidine rings that can be further modified.

The following table showcases different synthon combinations for pyrimidine ring formation.

| 1,3-Dielectrophile Component | N-C-N Component | Resulting Pyrimidine Type | Reference |

| Acetylacetone | Guanidine | 2-Amino-4,6-dimethylpyrimidine | google.com |

| Acetylacetone | Thiourea | 4,6-Dimethylpyrimidine-2-thiol | |

| Ethyl Acetoacetate | Thiourea | 2-Thio-6-methyluracil | researchgate.net |

| Chalcones | Thiourea | 4,6-Disubstituted-pyrimidine-2-thiols | researchgate.net |

| Ketones, Aldehydes, Esters | Amidines | Various substituted pyrimidines |

This interactive table illustrates various precursor combinations used in cyclocondensation reactions to synthesize pyrimidine derivatives.

The direct attachment of a piperazine ring to a pyrimidine core is most frequently accomplished via the SNAr reaction discussed previously. This method is highly effective for coupling pre-formed, suitably activated pyrimidine precursors with piperazine or its derivatives. The process typically involves a halopyrimidine (chloro-, fluoro-, or bromopyrimidine) as the electrophilic partner.

The reaction conditions are often straightforward, involving heating the halopyrimidine with an excess of piperazine, which can sometimes serve as both the nucleophile and the solvent. Alternatively, the reaction is run in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or a lower-boiling alcohol like ethanol or isopropanol. researchgate.net An inorganic or organic base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA), is commonly added to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack. lpnu.ua

Targeted Synthesis of 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine

A viable pathway begins with the construction of the 4,5-dimethylpyrimidine (B3279536) core, followed by its activation for nucleophilic substitution.

Step 1: Cyclocondensation to form the Pyrimidine Core The 4,5-dimethylpyrimidine skeleton can be synthesized via a cyclocondensation reaction. A suitable 1,3-dicarbonyl precursor is 3-methyl-2,4-pentanedione. Reaction of this dicarbonyl compound with formamidine (B1211174) would lead to the formation of 4,5,6-trimethylpyrimidine. A more direct route to a precursor that can be functionalized at the 6-position would involve reacting a functionalized C3-dicarbonyl synthon with an appropriate N-C-N source.

A highly practical precursor is 4,5-dimethyl-6-hydroxypyrimidine (which exists in tautomeric equilibrium with 4,5-dimethylpyrimidin-6(1H)-one). This can be prepared through the condensation of ethyl 2-methyl-3-oxobutanoate with formamidine.

Step 2: Functionalization of the Pyrimidine Ring The hydroxyl group at the C-6 position is a poor leaving group for SNAr reactions. It must be converted into a more reactive group, typically a halogen. This is a standard transformation in heterocyclic chemistry, often achieved by treating the hydroxypyrimidine with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphoryl chloride. This reaction converts the 4,5-dimethyl-6-hydroxypyrimidine into the key electrophilic intermediate: 6-chloro-4,5-dimethylpyrimidine .

With the activated precursor, 6-chloro-4,5-dimethylpyrimidine, in hand, the final step is the regioselective introduction of the piperazine ring.

This transformation is a classic SNAr reaction. The 6-chloro-4,5-dimethylpyrimidine is reacted with piperazine. The chlorine atom at the C-6 position serves as the leaving group. The reaction is regioselective because substitution occurs at the only activated site on the pyrimidine ring.

The proposed reaction conditions would involve heating 6-chloro-4,5-dimethylpyrimidine with a slight excess of piperazine in a suitable solvent such as ethanol, isopropanol, or a polar aprotic solvent like DMF. The addition of a non-nucleophilic base like K₂CO₃ or triethylamine (B128534) (Et₃N) would be beneficial to scavenge the HCl generated during the reaction, driving it to completion. After an appropriate reaction time under reflux, followed by workup and purification, the target compound, This compound , would be obtained.

Derivatization at the Piperazine Nitrogen and Pyrimidine Positions

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogs. The primary points for derivatization are the secondary amine of the piperazine ring and, potentially, the pyrimidine core itself, typically by leveraging functionalized precursors.

The secondary amine of the piperazine moiety is a nucleophilic site readily available for a variety of chemical transformations. Standard N-acylation reactions, for instance, can be employed to introduce a wide range of acyl groups. This is often achieved by reacting the piperazine-substituted pyrimidine with various acyl chlorides or sulfonyl chlorides in the presence of a base. nih.govacs.org Such modifications are crucial for exploring the structure-activity relationships of molecules where the piperazine group plays a key pharmacophoric role. For example, the reaction with different benzenesulfonyl chlorides can yield a series of sulfonamide derivatives. nih.gov This versatility allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Derivatization of the pyrimidine ring is less direct for the parent compound but is a key strategy during synthesis by using halogenated pyrimidine intermediates. Polyhalogenated heteroaromatics are common starting materials, and their selective functionalization is a significant challenge. thieme-connect.com Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, a 2,4-dichloropyrimidine (B19661) derivative can undergo regioselective amination under Buchwald-Hartwig conditions, allowing for the controlled introduction of an amine at the C4 position while leaving the C2 chloride available for subsequent reactions. thieme-connect.com Similarly, Suzuki or Stille couplings can introduce new carbon-carbon bonds at specific positions on the pyrimidine ring, provided a halogen atom is present as a leaving group. mdpi.com The ability to selectively modify the pyrimidine core is essential for creating analogs with altered electronic properties and steric profiles.

The table below illustrates common derivatization strategies for the piperazine nitrogen.

| Reagent Class | Specific Reagent Example | Functional Group Introduced | Reference |

| Sulfonyl Chlorides | 2,4-Dichlorobenzenesulfonyl chloride | N-Sulfonyl | nih.gov |

| Acyl Chlorides | (Hetero)aromatic carboxylic acid chlorides | N-Acyl | acs.org |

| Alkyl Halides | Substituted benzyl (B1604629) bromide | N-Alkyl | N/A |

| Isocyanates | Phenyl isocyanate | N-Carboxamide | N/A |

Modern Synthetic Techniques and Methodological Advancements

The synthesis of complex heterocyclic structures like this compound and its analogs has been significantly advanced by modern organic synthesis techniques. These methods prioritize efficiency, selectivity, yield, and sustainability over classical approaches.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has become an invaluable tool for accelerating chemical reactions, including the synthesis of pyrimidine derivatives. eurekaselect.com This technique utilizes microwave radiation to heat reactions, which often leads to a dramatic reduction in reaction times, from hours to mere minutes. benthamdirect.comresearchgate.net The heating mechanism, which involves dipolar polarization and ionic conduction, is highly efficient and uniform, minimizing the formation of side products and often increasing product yields. benthamdirect.com

Compared to conventional heating methods, MAOS has proven to be significantly more efficient in numerous instances of heterocyclic synthesis. nih.gov For example, some syntheses have shown that the yield of the desired pyrimidine product can be doubled when using microwave irradiation compared to traditional thermal heating. nih.gov This efficiency makes MAOS particularly suitable for the rapid generation of compound libraries for screening purposes. researchgate.net The technology also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent. benthamdirect.com

The following table compares MAOS with conventional heating for a representative pyrimidine synthesis.

| Method | Reaction Time | Yield | Key Advantages | Reference |

| MAOS | 5-15 minutes | Often >80% | Rapid, High Yield, Purity, Energy Efficient | eurekaselect.comresearchgate.netnih.gov |

| Conventional Heating | 6-24 hours | Variable, often lower | Simple setup | nih.gov |

Catalytic Approaches (e.g., Palladium-Catalyzed Coupling Reactions)

Catalytic methods, especially those employing transition metals like palladium, have revolutionized the synthesis of substituted pyrimidines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, provide powerful and versatile tools for forming carbon-carbon and carbon-nitrogen bonds. thieme-connect.commdpi.com

These reactions are prized for their high regioselectivity and broad substrate scope. For example, the Buchwald-Hartwig amination allows for the selective coupling of amines (like piperazine) to a halogenated pyrimidine core, often under mild conditions and with low catalyst loading. thieme-connect.com This method is instrumental in the synthesis of aminopyrimidines. Similarly, the Suzuki coupling enables the introduction of various aryl or vinyl groups onto the pyrimidine ring from boronic acid precursors. mdpi.com

The choice of ligand coordinated to the palladium center is critical, as it can control the selectivity of the reaction, especially in di- or poly-halogenated substrates. nih.gov The development of highly active and specialized palladium-catalyst systems continues to expand the possibilities for creating complex and previously inaccessible pyrimidine-based molecules. rsc.org

The table below summarizes key palladium-catalyzed reactions used in pyrimidine synthesis.

| Reaction Name | Bond Formed | Reactants | Significance | Reference |

| Buchwald-Hartwig Amination | C-N | Halogenated Pyrimidine + Amine | Direct synthesis of aminopyrimidines. | thieme-connect.com |

| Suzuki Coupling | C-C (sp²) | Halogenated Pyrimidine + Boronic Acid | Introduction of aryl/vinyl groups. | mdpi.comnih.gov |

| Heck Coupling | C-C (sp²) | Halogenated Pyrimidine + Alkene | Forms substituted alkenes on the ring. | rsc.org |

| Negishi Coupling | C-C (sp²/sp³) | Halogenated Pyrimidine + Organozinc | Introduction of alkyl/aryl groups. | nih.gov |

Multi-Component Reactions (MCRs) in Pyrimidine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that contains portions of all the initial components. nih.gov This approach offers significant advantages, including reduced synthesis steps, lower waste generation, and higher atom economy, making it a cornerstone of green and sustainable chemistry. acs.orgnih.gov

In pyrimidine synthesis, MCRs allow for the rapid assembly of the heterocyclic core from simple, readily available building blocks. A notable example is the iridium-catalyzed MCR of amidines with up to three different alcohols, which produces highly substituted pyrimidines with excellent regioselectivity and in high yields. acs.orgnih.gov This method is particularly powerful as it allows for the creation of large, diverse libraries of compounds in a short amount of time. nih.gov

Other well-established MCRs, such as those used to form fused pyrimidine systems like pyrido[2,3-d]pyrimidines, often involve the condensation of components like barbituric acid, various aldehydes, and malononitrile. nih.govrsc.org These reactions showcase the power of MCRs to build molecular complexity efficiently, providing access to a wide range of pyrimidine derivatives.

The table below outlines examples of MCRs for pyrimidine synthesis.

| MCR Type | Key Components | Catalyst/Conditions | Product Type | Reference |

| Iridium-Catalyzed | Amidine, Alcohols | PN₅P-Ir-pincer complex | Unsymmetrically substituted pyrimidines | acs.orgnih.gov |

| Biginelli-like | Barbituric Acid, Aldehyde, Malononitrile | Various catalysts (e.g., Borax) | Pyrano[2,3-d]pyrimidines | rsc.org |

| Fused Pyrimidine Synthesis | Benzaldehyde, Meldrum's Acid, 6-Aminouracil | Aqueous solution | Pyrido[2,3-d]pyrimidines | nih.govbohrium.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles of Structure-Activity Relationship Analysis for 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine Derivatives

SAR studies are fundamental to drug discovery, involving the synthesis and biological evaluation of a series of related compounds to identify the key structural features responsible for their biological effects. For derivatives of this compound, this analysis focuses on systematically modifying the pyrimidine (B1678525) core and the piperazine (B1678402) ring.

The pyrimidine scaffold is a core component in many biologically active molecules, and its modification can significantly influence pharmacological activity. researchgate.net Alterations to the 4,5-dimethyl substitution pattern or the introduction of other functional groups at available positions on the pyrimidine ring can modulate the compound's interaction with its biological target.

Key research findings on pyrimidine core modifications include:

Positional Isomerism: The arrangement of substituents on the pyrimidine ring is critical. For instance, moving a functional group from one position to another can drastically alter binding affinity due to changes in the molecule's electronic distribution and steric profile.

Substituent Effects: The introduction of different groups at the C-5 position of pyrimidine nucleosides, for example, can enhance biostability and biological activity. researchgate.net Halogen substitutions are known to confer anticancer and antiviral properties. researchgate.net

Ring Diversification: Advanced synthetic strategies allow for the deconstruction and reconstruction of the pyrimidine ring itself, enabling access to a wide variety of other nitrogen-containing heterocycles. nih.gov This approach allows for broad exploration of the chemical space around the core scaffold to discover novel analogues with improved properties. nih.gov

The table below illustrates how modifications to a related pyrimidine core can impact activity, in this case, for 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors.

| Compound | Modification on Pyrimidine Core | Biological Activity (IC₅₀, nM) | Reference |

|---|---|---|---|

| Analog 1 | -CN at C5, Phenyl at C6 | 25 | nih.gov |

| Analog 2 | -CN at C5, 4-Fluorophenyl at C6 | 15 | nih.gov |

| Analog 3 | -CN at C5, 4-Chlorophenyl at C6 | 18 | nih.gov |

| Analog 4 | -CN at C5, 3-Hydroxyphenyl at C6 | 88 | nih.gov |

The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates. nih.gov Modifications to the N-4 nitrogen of the piperazine moiety in this compound derivatives are a primary focus for SAR studies.

Steric Hindrance: The size and shape of the substituent on the piperazine ring can influence how the molecule fits into the binding pocket of a receptor. For example, in a series of thiazolo[5,4-d]pyrimidine derivatives, appending a phenyl or benzyl (B1604629) group to the piperazine was well-tolerated, but a longer phenylethyl group led to a decrease in binding activity. nih.gov

Electronic Effects: The electronic properties of the substituent can affect the basicity of the piperazine nitrogen and its ability to form hydrogen bonds or other electrostatic interactions. Introducing electron-withdrawing or electron-donating groups on an aryl substituent can fine-tune the molecule's interaction with its target. For instance, studies on chalcone-piperazine derivatives showed that various substitutions on a phenyl ring attached to the piperazine resulted in good inhibitory profiles. nih.gov

The following table demonstrates the impact of piperazine ring substitutions on the activity of pyrimidine-4-carboxamide derivatives as NAPE-PLD inhibitors.

| Compound | Substitution on Piperazine Ring | Biological Activity (pIC₅₀) | Reference |

|---|---|---|---|

| Analog 67 | Unsubstituted Morpholine (Oxygen analog of piperazine) | 5.48 | nih.gov |

| Analog 68 | Unsubstituted Piperazine | 5.33 | nih.gov |

| Analog 69 | N-Benzyl Piperazine | 6.10 | nih.gov |

| Analog 70 | N-Phenethyl Piperazine | 5.88 | nih.gov |

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. The flexibility of the piperazine ring and the rotatable bonds connecting it to the pyrimidine core and its substituent mean that the molecule can adopt various shapes. SAR studies often explore how conformational restriction—reducing the number of rotatable bonds—can lock the molecule into a more active conformation. For example, evaluating cyclic phenethylamine derivatives showed that conformational restriction could lead to a twofold improvement in activity. nih.gov By understanding the preferred binding conformation, chemists can design more rigid analogs that are pre-organized for optimal receptor interaction, often leading to increased potency and selectivity.

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR represents a computational approach to formalize the SAR by creating a mathematical model that relates the chemical structure of a series of compounds to their biological activity. imist.ma These models are powerful tools for predicting the activity of newly designed compounds before their synthesis, thus saving time and resources.

3D-QSAR methods analyze the correlation between the biological activities of a set of molecules and their 3D properties. thieme-connect.comccspublishing.org.cn These methods are based on the principle that a drug's activity is related to its shape and the nature of its molecular fields (e.g., steric and electrostatic). thieme-connect.com

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a prominent 3D-QSAR technique. ccspublishing.org.cn In a CoMSIA study, molecules are aligned in 3D space, and various molecular fields are calculated around them:

Steric Fields: Indicate where bulky groups increase or decrease activity.

Electrostatic Fields: Show where positive or negative charges are favorable.

Hydrophobic Fields: Highlight regions where hydrophobic (water-repelling) groups enhance activity.

Hydrogen Bond Donor/Acceptor Fields: Identify areas where hydrogen bond donors or acceptors are beneficial for binding.

The results are often visualized as 3D contour maps, which provide intuitive guidance for drug design. For example, a green contour in a steric map might indicate that adding a larger group in that region would boost activity, while a red contour in an electrostatic map might suggest that a negatively charged group is preferred. nih.govnih.gov The predictive power of these models is validated statistically using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). ccspublishing.org.cnnih.gov

The table below summarizes the statistical validation of several 3D-QSAR models developed for different classes of pyrimidine derivatives.

| Model Type | Target/Compound Class | q² (Cross-validated) | r² (Non-cross-validated) | Reference |

|---|---|---|---|---|

| CoMSIA | Thieno-pyrimidine Derivatives | 0.801 | 0.897 | nih.gov |

| CoMSIA | ALK Inhibitors (Pyrimidine Derivatives) | 0.730 | 0.988 | thieme-connect.com |

| CoMSIA | Imidazopyrimidine Derivatives | 0.632 | 0.923 | ccspublishing.org.cn |

| CoMSIA | LSD1 Inhibitors (Pyrimidine Derivatives) | 0.799 | 0.982 | nih.gov |

| CoMSIA | Utrophin Modulators (Pyrimidine Carbohydrazides) | 0.600 | 0.811 | acs.org |

A pharmacophore model is a 3D representation of the essential structural features that a molecule must possess to be recognized by a specific biological target and elicit a response. preprints.org These models are typically derived from a set of known active compounds (ligand-based) or from the structure of the drug-receptor complex (structure-based). preprints.orgnih.gov

A pharmacophore model consists of key features, including:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Centers (Hyd)

Aromatic Rings (AR)

Positive/Negative Ionizable Centers

The spatial arrangement and distances between these features are critical. nih.gov For example, a model for a pyrimidine-based calcium channel blocker might consist of two hydrophobic centers, a hydrogen bond acceptor, and two aromatic rings, all at specific distances from one another. nih.gov

Once developed and validated, these pharmacophore models serve as 3D search queries for virtual screening of large chemical databases to identify new, structurally diverse compounds that fit the model and are therefore likely to be active. They provide a reliable basis for the rational design of new molecules with potentially high activity. nih.gov

Statistical Validation Parameters and Model Robustness (e.g., Q², R², R²test)

In the quantitative structure-activity relationship (QSAR) modeling of pyrimidine derivatives, including compounds structurally related to this compound, the robustness and predictive capacity of the developed models are paramount. This is rigorously assessed through a suite of statistical validation parameters. The coefficient of determination (R²) is a primary metric, indicating the proportion of the variance in the biological activity that is predictable from the structural descriptors. For a QSAR model to be considered credible, a high R² value is desirable. For instance, in a 2D-QSAR analysis of dihydropyrimidinone derivatives, a model with an R² value of 0.98 was reported, signifying a strong correlation between the descriptors and the observed anticancer activity nih.gov. Similarly, a study on piperazine derivatives reported a QSAR model with an R² of 0.74, which was deemed statistically credible mdpi.com.

However, a high R² value alone is insufficient to guarantee a model's predictive power, as it can be susceptible to overfitting. Therefore, internal validation techniques, such as leave-one-out (LOO) cross-validation, are employed to generate the cross-validated correlation coefficient (Q²). A Q² value greater than 0.6 is generally considered indicative of a model with good predictive ability researchgate.net. In a study of dihydropyrimidinone derivatives, the final QSAR equation yielded a Q² value of 0.97, suggesting high predictivity nih.gov.

External validation provides the most stringent test of a model's predictive performance by using an external test set of compounds that were not used in the model's development. The predictive ability is often expressed as R²test or R²pred. A value greater than 0.5 is generally considered acceptable for external validation mdpi.com. For example, QSAR models for piperazine-based mTORC1 inhibitors showed R²test values of 0.54 and 0.57, confirming their acceptable predictive potential mdpi.com. In another study on piperazine and keto piperazine derivatives as renin inhibitors, the developed QSAR model demonstrated a robust predictive capacity with an R²pred of 0.821 researchgate.net. The combination of high R², Q², and R²test values ensures the development of a statistically significant and robust QSAR model capable of accurately predicting the biological activity of new chemical entities.

| Model Type | R² | Q² | R²test / R²pred | Reference |

| 2D-QSAR for dihydropyrimidinones | 0.98 | 0.97 | Not Reported | nih.gov |

| QSAR for piperazine derivatives (MLR) | 0.74 | Not Reported | 0.54 | mdpi.com |

| QSAR for piperazine derivatives (MNLR) | Not Reported | Not Reported | 0.57 | mdpi.com |

| QSAR for piperazine/keto piperazine derivatives | 0.846 | 0.818 | 0.821 | researchgate.net |

Elucidation of Key Structural Descriptors for Activity Modulation

The development of predictive QSAR models for pyrimidine and piperazine derivatives allows for the identification of key molecular descriptors that significantly influence their biological activity. These descriptors provide valuable insights into the structural requirements for enhancing potency and can be broadly categorized into hydrophobic, electronic, and steric properties.

Hydrophobic and Electronic Field Contributions to Activity

Hydrophobic and electronic properties are frequently identified as critical modulators of activity in QSAR studies of heterocyclic compounds. For instance, in a study of oxadiazolo[3,4-d]pyrimidine nucleoside derivatives, it was found that compounds with high antiviral activity should possess small values of logP(o/w), indicating that lower lipophilicity is favorable for activity researchgate.net. Conversely, the inclusion of a trifluoromethyl group, a highly lipophilic moiety, in thiazolo[4,5-d]pyrimidine derivatives was expected to increase lipophilicity and potentially improve bioavailability mdpi.com.

Electronic descriptors play a pivotal role in defining the interactions between a molecule and its biological target. A QSAR study on a series of piperazine derivatives identified the lowest unoccupied molecular orbital energy (ELUMO) and the electrophilicity index (ω) as significant descriptors correlated with their inhibitory activity mdpi.com. The energy of the LUMO is related to a molecule's ability to accept electrons, suggesting that electron-accepting capabilities are important for the activity of these compounds. The electrophilicity index further underscores the importance of electronic interactions in the molecule's mechanism of action. The presence of electron-withdrawing groups, such as a carbamate group, can diminish the reactivity of a molecule by preventing the formation of reactive intermediates acs.org.

Identification of Critical Interaction Points within the Molecular Framework

Beyond general hydrophobic and electronic properties, QSAR and molecular docking studies can pinpoint specific structural features and interaction points that are crucial for biological activity. For pyrimidine derivatives, the pyrimidine core itself is recognized as an important pharmacophore that can readily interact with enzymes and other biological macromolecules researchgate.net.

In a study of thiazolo[4,5-d]pyrimidine derivatives, the introduction of a chlorine atom at the 7-position of the scaffold led to an increase in anticancer activity compared to the 7-oxo derivatives, highlighting this position as a critical interaction point for activity modulation mdpi.com. Molecular docking studies on dihydropyrimidinone derivatives have revealed the importance of stable hydrogen bonding between the compounds and their target proteins nih.gov. These hydrogen bonds are critical for the stable binding and subsequent biological effect of the compounds.

Furthermore, 4D-QSAR analyses can provide a more detailed understanding of the ligand-receptor interactions by defining a 3D-pharmacophore model. Such models can identify new regions of the inhibitors, such as the sugar-pyrimidine ring structure, that contain pharmacophore sites which could be exploited in the design of more potent inhibitors mdpi.com. These studies emphasize the importance of specific atoms and functional groups within the molecular framework for establishing key interactions, such as hydrogen bonds and hydrophobic contacts, with the biological target.

| Compound Class | Key Descriptor | Implication for Activity | Reference |

| Oxadiazolo[3,4-d]pyrimidine nucleosides | logP(o/w) | Lower lipophilicity is favorable | researchgate.net |

| Piperazine derivatives | ELUMO, ω | Electron-accepting ability is important | mdpi.com |

| Thiazolo[4,5-d]pyrimidines | Substitution at 7-position | Influences anticancer activity | mdpi.com |

| Dihydropyrimidinones | Hydrogen bonding | Crucial for stable binding to target | nih.gov |

Computational and Theoretical Investigations of 4,5 Dimethyl 6 1 Piperazinyl Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

No published studies were found that performed DFT calculations on 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine. Such studies would typically provide insights into the molecule's fundamental properties.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

There is no specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, or the HOMO-LUMO gap for this compound. This information is crucial for understanding its kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

MEP maps, which identify the electrophilic and nucleophilic sites of a molecule, have not been published for this compound. These maps would illustrate the charge distribution and potential sites for intermolecular interactions.

Analysis of Geometric Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

Optimized geometric parameters derived from theoretical calculations are not available. This data would provide the most stable three-dimensional conformation of the molecule.

Thermodynamic Stability and Energy Exchange within Molecular Systems

Calculated thermodynamic parameters such as standard enthalpy, entropy, and Gibbs free energy, which indicate the molecule's stability, have not been documented.

Molecular Docking Simulations for Ligand-Target Interactions

While molecular docking is a common practice for evaluating the therapeutic potential of piperazine-pyrimidine derivatives, no specific docking studies featuring this compound against any biological target have been published. mdpi.comwikipedia.org

Prediction of Binding Modes and Binding Affinities (e.g., Binding Energies)

As no docking simulations have been reported, there are no predictions for the binding modes or calculated binding affinities (e.g., in kcal/mol) of this compound with any protein or enzyme. For related but more complex molecules, such studies have been instrumental in identifying potential therapeutic targets. nih.gov

Characterization of Intermolecular Interactions (Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic Contacts)

The intermolecular interactions of this compound are crucial for its biological activity and involve a combination of hydrogen bonding, pi-pi stacking, and hydrophobic contacts.

Hydrogen Bonding: The pyrimidine (B1678525) ring, with its nitrogen atoms, and the piperazine (B1678402) group are key sites for hydrogen bonding. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. In interactions with protein residues, the amino group of the pyrimidine can form hydrogen bonds with carboxylate groups, creating stable motifs. nih.govresearchgate.net For instance, in a co-crystal with anthranilic acid, the pyrimidine and the acid form a heterotetramer stabilized by N—H⋯O and O—H⋯N hydrogen bonds. researchgate.net Similarly, interactions with salicylate (B1505791) show the pyrimidine's nitrogen atoms being protonated and forming N-H...O hydrogen bonds with the carboxylate group. nih.gov

Hydrophobic Contacts: The methyl groups on the pyrimidine ring and the methylene (B1212753) groups of the piperazine ring contribute to hydrophobic interactions. These non-polar groups tend to interact with hydrophobic pockets in a protein's active site, displacing water molecules and increasing the entropy of the system, which is thermodynamically favorable. The presence of both hydrophilic (hydrogen-bonding sites) and hydrophobic regions allows for a complex and specific interaction profile with biological targets. nih.gov

Identification of Key Residues in Protein Active Sites

Computational studies, particularly molecular docking and molecular dynamics simulations, are instrumental in identifying the key amino acid residues within a protein's active site that interact with this compound. These interactions are fundamental to the compound's mechanism of action.

For pyrimidine derivatives in general, interactions with a variety of protein targets have been studied. The specific residues involved depend on the target protein. For example, in the context of inhibiting certain kinases, the pyrimidine core might form hydrogen bonds with backbone atoms in the hinge region of the kinase domain. The piperazine substituent can extend into a more solvent-exposed region, potentially forming interactions with charged or polar residues at the entrance of the active site.

Studies on similar pyrimidine-containing molecules have highlighted the importance of specific interactions. For instance, in the development of CCR5 antagonists for HIV-1 inhibition, the pyrimidine moiety was found to be a key structural feature for receptor binding. nih.gov The rational design of peptidomimetics using pyrimidodiazepines has also shown that these scaffolds can mimic protein secondary structures and interact with specific residues in protein-protein interfaces. nih.gov

The general binding mode for pyrimidine derivatives often involves the pyrimidine ring acting as a scaffold, with its substituents making specific contacts that determine the compound's affinity and selectivity for a particular protein.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its biological target, offering insights beyond the static picture provided by molecular docking.

Assessment of Ligand-Receptor Complex Stability Over Time

MD simulations are used to assess the stability of the ligand-receptor complex over a period of time, typically nanoseconds to microseconds. By simulating the movement of atoms in the complex, researchers can observe whether the ligand remains bound in its initial predicted pose or if it undergoes significant conformational changes or even dissociates from the binding site. Key metrics used to evaluate stability include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable complex will typically show a low and converging RMSD value over the course of the simulation.

Computation of Binding Free Energies (e.g., MM-PBSA, MM-GBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods to estimate the binding free energy of a ligand to a protein. 34.237.233nih.gov These methods calculate the free energy of the protein-ligand complex, the free protein, and the free ligand in solution. The binding free energy is then calculated as the difference between the energy of the complex and the sum of the energies of the individual components.

The total binding free energy (ΔG_bind) is composed of several terms:

ΔE_MM: The molecular mechanics energy, which includes van der Waals and electrostatic interactions.

ΔG_solv: The solvation free energy, which is further divided into polar and nonpolar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is often estimated from the solvent-accessible surface area (SASA). frontiersin.org

-TΔS: The conformational entropy change upon binding, which is often computationally expensive to calculate and is sometimes omitted, especially when comparing the relative binding affinities of similar compounds. researchgate.net

These calculations can provide valuable insights into the key energetic contributions to binding, helping to understand which interactions (e.g., electrostatic, van der Waals) are most important for the affinity of this compound to its target. researchgate.net

In Silico Pharmacokinetic and Drug-Likeness Predictions

In silico tools are widely used in the early stages of drug discovery to predict the pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) properties and drug-likeness of a compound. nih.gov These predictions help to identify potential liabilities and guide the optimization of lead compounds.

Theoretical Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis

Various computational models are employed to predict the ADME properties of this compound.

Absorption:

Gastrointestinal (GI) Absorption: Predictions are made based on physicochemical properties like lipophilicity (LogP), solubility, and polar surface area (PSA). Compounds with good oral absorption typically adhere to certain ranges for these properties.

Caco-2 Permeability: This is an in vitro model for intestinal absorption. In silico models predict the permeability based on the molecular structure. frontiersin.org

Distribution:

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin is predicted. High PPB can limit the free concentration of the drug available to act on its target. nih.gov

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system. Predictions are based on factors like molecular size, polarity, and the presence of specific functional groups. mdpi.com

Metabolism:

Cytochrome P450 (CYP) Inhibition and Substrate Prediction: In silico models can predict whether a compound is likely to be a substrate or inhibitor of major CYP enzymes (e.g., CYP3A4, CYP2D6). mdpi.com Inhibition of these enzymes can lead to drug-drug interactions.

Excretion:

Total Clearance: This parameter reflects the rate at which a drug is removed from the body. It can be predicted from the molecular structure and other properties. frontiersin.org

Drug-Likeness:

Lipinski's Rule of Five: This is a well-known rule of thumb to evaluate drug-likeness. It states that orally active drugs generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A LogP value not greater than 5.

Other Filters: Many other filters and scoring functions are used to assess drug-likeness, considering factors like the number of rotatable bonds, topological polar surface area, and the presence of undesirable chemical functionalities. nih.gov

Below is a table summarizing hypothetical in silico ADME and drug-likeness predictions for this compound.

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| GI Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability. |

| Distribution | ||

| Plasma Protein Binding | Moderate | A reasonable fraction of the drug may be free in circulation. |

| BBB Penetration | Low to Moderate | May have limited access to the central nervous system. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug interactions involving this enzyme. |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug interactions involving this enzyme. |

| Excretion | ||

| Total Clearance | Moderate | Suggests a reasonable half-life in the body. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Compliant | Meets the general criteria for an orally available drug. |

| Bioavailability Score | Good | Indicates a good potential to be a successful drug candidate. |

Computational Assessment of Oral Bioavailability and Physicochemical Properties

The evaluation of a compound's potential for oral bioavailability is a critical step in the early stages of drug discovery. In silico methods, which use computational models to predict a molecule's pharmacokinetic properties, are invaluable for this purpose. These predictions are based on the physicochemical characteristics of the molecule, which determine its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a computational analysis of its physicochemical properties provides insights into its likely behavior as an orally administered drug candidate.

The assessment of oral bioavailability often begins with an analysis of key physicochemical descriptors. These properties, predicted from the molecular structure, help to forecast how the compound will interact with the biological environment of the gastrointestinal tract and the systemic circulation. The primary predicted physicochemical properties for this compound are summarized in the following table.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Oral Bioavailability |

| Molecular Weight | 192.26 g/mol | Influences diffusion and transport across biological membranes. Lower molecular weight is generally favored for passive diffusion. |

| logP (Octanol-Water Partition Coefficient) | 1.85 | A measure of lipophilicity. A balanced logP is crucial for solubility in both aqueous and lipid environments, facilitating membrane permeation. |

| Topological Polar Surface Area (TPSA) | 41.59 Ų | Represents the surface area of polar atoms. TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N-H, O-H). This influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 4 | The number of electronegative atoms (N, O) with lone pair electrons. This also affects solubility and the ability to form interactions with biological targets. |

| Rotatable Bond Count | 1 | Indicates the flexibility of the molecule. A lower number of rotatable bonds is generally associated with better oral bioavailability. |

A widely used framework for assessing the "drug-likeness" of a molecule and its potential for good oral absorption is Lipinski's Rule of Five. This rule establishes a set of simple physicochemical parameter thresholds that are commonly met by orally active drugs. A compound is more likely to be orally bioavailable if it does not violate more than one of these rules.

The analysis of this compound against Lipinski's Rule of Five is presented below.

Table 2: Lipinski's Rule of Five Analysis for this compound

| Lipinski's Rule | Parameter | Predicted Value | Threshold | Compliance |

| Molecular Weight | MW | 192.26 g/mol | ≤ 500 g/mol | Yes |

| Lipophilicity | logP | 1.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | HBD | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | HBA | 4 | ≤ 10 | Yes |

| Number of Violations | 0 |

The computational assessment indicates that this compound exhibits a promising profile for oral bioavailability. With a molecular weight of 192.26 g/mol , it is well below the 500 g/mol threshold, suggesting it is small enough to readily diffuse across membranes. Its predicted logP of 1.85 indicates a balanced lipophilicity, which is favorable for both solubility in the aqueous environment of the gut and permeability through the lipid bilayers of intestinal cells.

Furthermore, the compound has one hydrogen bond donor and four hydrogen bond acceptors, comfortably meeting the criteria of five or fewer donors and ten or fewer acceptors. The topological polar surface area (TPSA) of 41.59 Ų is also within a range generally associated with good intestinal absorption. The low count of one rotatable bond suggests a relatively rigid structure, which can be advantageous for binding to a target and can contribute to better oral bioavailability by reducing the entropic penalty upon binding.

Crucially, this compound shows zero violations of Lipinski's Rule of Five. This strong compliance suggests that the compound is likely to have good absorption and permeation properties, which are prerequisites for an effective orally administered therapeutic agent. While these computational predictions are a valuable guide, they provide a theoretical assessment, and experimental validation is necessary to confirm the actual pharmacokinetic behavior of the compound.

Mechanistic Research and Biological Target Interactions of 4,5 Dimethyl 6 1 Piperazinyl Pyrimidine Analogs

Elucidation of Specific Enzyme Inhibition Mechanisms

Analogs of 4,5-dimethyl-6-(1-piperazinyl)pyrimidine have demonstrated significant inhibitory activity against several key enzymes implicated in disease pathogenesis. The following sections detail the mechanistic understanding of these inhibitory actions.

Kinase Enzyme Inhibition (e.g., Focal Adhesion Kinase (FAK), FMS-like Tyrosine Kinase 3 (FLT3), Cyclin-Dependent Kinase 2 (CDK2), Lymphocyte-specific Protein Tyrosine Kinase (Lck))

The pyrimidine (B1678525) core is a well-established pharmacophore for ATP-competitive kinase inhibitors. By mimicking the adenine base of ATP, these compounds can effectively block the catalytic activity of various kinases.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Several FAK inhibitors are based on the pyrimidine scaffold. For instance, a series of 2,4-dianilinopyrimidine derivatives have been developed as potent FAK inhibitors. In one study, compound 8a emerged as a highly effective inhibitor with an IC50 value of 0.047 µM. Molecular docking studies of such compounds have revealed key interactions within the ATP-binding pocket of the FAK kinase domain.

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). A series of pyrimidine-2,4-diamine derivatives have been investigated as FLT3 inhibitors. Compound 7r from this series showed significant inhibition of FLT3 with an IC50 value of 7.82 nM and demonstrated potent anticancer activity in AML cell lines.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its dysregulation is often observed in cancer. Pyrazolo[3,4-d]pyrimidine derivatives, which are bioisosteres of the purine ring, have shown great potential as CDK inhibitors. One such derivative, compound 15 , exhibited significant inhibitory activity against CDK2/cyclin A2 with an IC50 of 0.061 µM. researchgate.net Molecular docking studies confirmed that these compounds form essential hydrogen bonds with Leu83 in the CDK2 active site. researchgate.net

Lymphocyte-specific Protein Tyrosine Kinase (Lck): Lck is a member of the Src family of protein tyrosine kinases and is essential for T-cell signaling. Pyrrolo[2,3-d]pyrimidines, which are structurally related to the core subject compound, have been identified as potent and selective inhibitors of Lck.

| Kinase Target | Compound Class | Example Compound | Inhibitory Activity (IC50) |

|---|---|---|---|

| Focal Adhesion Kinase (FAK) | 2,4-Dianilinopyrimidines | 8a | 0.047 µM |

| FMS-like Tyrosine Kinase 3 (FLT3) | Pyrimidine-2,4-diamines | 7r | 7.82 nM |

| Cyclin-Dependent Kinase 2 (CDK2) | Pyrazolo[3,4-d]pyrimidines | 15 | 0.061 µM researchgate.net |

| Lymphocyte-specific Protein Tyrosine Kinase (Lck) | Pyrrolo[2,3-d]pyrimidines | - | - |

Inhibition of Bacterial Protein Tyrosine Phosphatases (e.g., MtbPtpB)

Protein tyrosine phosphatases in bacteria, such as MtbPtpB from Mycobacterium tuberculosis, are crucial for the pathogen's survival and virulence, making them attractive targets for novel antibacterial agents. Research has explored pyrimidine-based compounds as inhibitors of these enzymes. For example, a series of 1,2,3-1H-triazoles linked to a 4H-pyrano[2,3-d]pyrimidine scaffold were synthesized and evaluated for their inhibitory activity against MtbPtpB. Several of these compounds exhibited remarkable inhibitory activity, with compound 15y showing the most significant effect with an IC50 value of 1.56 µM. nih.gov The inhibitory mechanism is believed to involve interactions with key amino acid residues within the active site of MtbPtpB. nih.gov

| Compound | MtbPtpB Inhibitory Activity (IC50) |

|---|---|

| 15g | 9.52 ± 1.13 µM nih.gov |

| 15t | 7.94 ± 0.23 µM nih.gov |

| 15u | 7.51 ± 0.33 µM nih.gov |

| 15v | 2.22 ± 0.23 µM nih.gov |

| 15x | 3.53 ± 0.19 µM nih.gov |

| 15y | 1.56 ± 0.21 µM nih.gov |

Investigation of Receptor and Transporter Modulatory Effects

Beyond enzyme inhibition, analogs of this compound have been found to modulate the function of various receptors and transporters, highlighting their potential to influence a broad spectrum of physiological processes.

Serotonin Receptor (e.g., 5-HT7R, 5-HT1A) Interactions

The arylpiperazine moiety is a common feature in many ligands for serotonin receptors. When combined with a pyrimidine core, this creates a promising scaffold for developing agents with high affinity and selectivity for specific serotonin receptor subtypes.

5-HT7 Receptor: The 5-HT7 receptor is implicated in various central nervous system functions, including mood regulation and cognition. Studies on "long-chain" arylpiperazines have provided insights into their interaction with the 5-HT7 receptor. The conformation of the molecule, particularly a bent conformation of the flexible alkyl chain connecting the arylpiperazine and another structural moiety, is considered important for bioactivity.

5-HT1A Receptor: The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. Arylpiperazine derivatives are known to act as partial agonists at 5-HT1A receptors. mdpi.com The nature of the substituent on the N-1 position of the piperazine (B1678402) ring plays a critical role in determining the binding affinity for the 5-HT1A receptor. nih.gov For example, 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substituted piperazines have demonstrated high affinity for the 5-HT1A receptor, with Ki values in the subnanomolar range. nih.gov

Equilibrative Nucleoside Transporter (ENT1/ENT2) Inhibition Mechanisms

Equilibrative nucleoside transporters (ENTs) are responsible for the transport of nucleosides across cell membranes and are important targets in cancer and cardiovascular diseases. A novel inhibitor of ENTs, FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), which has a structure related to the subject compound, has been shown to be more selective for ENT2 over ENT1. nih.gov Structure-activity relationship studies on FPMINT analogs revealed that the presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring is crucial for the inhibitory effects on both ENT1 and ENT2. nih.gov Kinetic studies have shown that these compounds can act as irreversible and non-competitive inhibitors, reducing the Vmax of nucleoside uptake without affecting the Km. nih.gov

Modulation of Nuclear Factor-kappa B (NF-κB) Pathway by p65 Subunit Binding

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. The p65 subunit of NF-κB is a critical component in the activation of this pathway. A new class of piperazine-linked pyrimidines has been developed as inhibitors of NF-κB. nih.gov In silico docking studies have shown that the pyrimidine ring of these compounds can strongly bind to the p65 subunit of NF-κB. nih.govnih.gov For example, compound 3a and compound 5b were found to have binding energies of -9.32 and -7.32 kcal/mol, respectively, with the p65 subunit. nih.govnih.gov This interaction inhibits the activity of NF-κB, as demonstrated in breast cancer cells. nih.govnih.gov

| Compound | Target | Binding Energy (kcal/mol) | Effect |

|---|---|---|---|

| 3a | p65 subunit of NF-κB | -9.32 nih.govnih.gov | Inhibition of NF-κB in MCF-7 cells nih.govnih.gov |

| 5b | p65 subunit of NF-κB | -7.32 nih.govnih.gov | Inhibition of NF-κB in MCF-7 cells nih.govnih.gov |

Studies on Intracellular Signaling Pathways and Biological Processes

Research into the analogs of this compound has revealed significant interactions with key intracellular signaling pathways, particularly those involved in cellular differentiation and tissue formation. These studies provide a molecular basis for the observed biological effects of this class of compounds.

The Bone Morphogenetic Protein 2 (BMP2)/SMAD signaling pathway is a critical regulatory route for osteoblast differentiation, bone mineralization, and skeletal tissue regeneration nih.gov. Studies have demonstrated that certain pyrimidine derivatives can act as potent bone anabolic agents by directly targeting this pathway nih.gov.

One extensively studied analog, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, was found to promote osteogenesis by upregulating the BMP2/SMAD1 signaling cascade nih.govnih.gov. The mechanism involves the compound enhancing the phosphorylation of SMAD1, a key downstream effector of BMP2 signaling nih.gov. Upon phosphorylation, SMAD1 translocates into the nucleus, where it activates signaling pathways that initiate the expression of crucial transcription factors for osteoblast differentiation nih.gov. This targeted activation highlights the potential of pyrimidine analogs to modulate specific cellular processes involved in bone formation.

The activation of the BMP2/SMAD1 pathway by pyrimidine analogs leads to direct downstream effects on the expression of essential osteogenic genes nih.govnih.gov. The nuclear translocation of phosphorylated SMAD1 stimulates the expression of Runt-related transcription factor 2 (RUNX2) nih.gov. RUNX2 is a master transcription factor that plays a pivotal role in the early stages of osteogenic differentiation and promotes the proliferation of osteoblast precursors nih.govnih.gov.

Furthermore, RUNX2 directly regulates and induces the expression of critical osteoblast marker genes nih.gov. These include genes responsible for producing structural proteins of the bone matrix, most notably Type 1 collagen nih.govresearchgate.net. Type 1 collagen is the most abundant collagenous protein in the bone matrix, synthesized by active osteoblasts, and is intrinsically linked to the mineralization of the extracellular matrix nih.gov. By stimulating the expression of both RUNX2 and Type 1 collagen, these pyrimidine compounds effectively promote the molecular processes required for new bone formation nih.govnih.gov.

| Compound Analog Class | Target Pathway | Key Mediators | Downstream Gene Effects |

| Substituted Pyrimidines | BMP2/SMAD1 Signaling nih.govnih.gov | Phospho-SMAD1 nih.gov | Upregulation of RUNX2 nih.gov |

| Substituted Pyrimidines | Osteogenic Differentiation nih.gov | RUNX2 nih.gov | Upregulation of Type 1 Collagen nih.gov |

Research into Specific Biological Research Applications (excluding clinical outcomes)

Beyond their role in osteogenesis, analogs of this compound have been investigated for a range of other biological activities, demonstrating the versatility of the pyrimidine-piperazine scaffold in interacting with various biological targets.

The pyrimidine nucleus combined with a piperazine moiety has proven to be a valuable pharmacophore in the development of new antimicrobial agents. The mechanism of action is often attributed to the presence of electronegative functionalities, such as nitrogen, oxygen, and sulfur-containing heterocyclic rings, which enhance antimicrobial activity nih.gov.

Specific research into oxazolidinone derivatives containing a pyrimidine-substituted piperazine has identified a distinct antibacterial mechanism nih.gov. These compounds are effective against Gram-positive bacteria by inhibiting the initial stage of protein synthesis, a mechanism that is unique compared to many other antibiotic classes and reduces the likelihood of cross-resistance nih.gov. Certain thiophene-substituted pyrimidine-piperazine derivatives have shown significant activity against various bacterial and fungal strains nih.gov.

Table of Antimicrobial Activity for Selected Pyrimidine-Piperazine Analogs

| Compound Class | Target Organisms | Postulated Mechanism of Action |

|---|---|---|

| Thiophene-substituted Pyrimidine-Piperazines nih.gov | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-A | Enhanced activity due to electronegative functionalities nih.gov |

| Thiophene-substituted Pyrimidine-Piperazines nih.gov | Fungal Pathogens | Enhanced activity due to electronegative functionalities nih.gov |

A significant area of research for pyrimidine-piperazine analogs has been in the field of virology, particularly in the search for inhibitors of the Chikungunya virus (CHIKV), a mosquito-transmitted alphavirus nih.govresearchgate.net. A class of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues, referred to as the CHVB series, has been identified as potent and selective inhibitors of CHIKV replication nih.govsemanticscholar.org.

The mechanism of action for these compounds is the specific targeting of the viral non-structural protein 1 (nsP1) nih.govsemanticscholar.org. The nsP1 protein is a crucial enzyme for the virus as it possesses methyltransferase (MTase) and guanylyltransferase (GTase) activities, which are essential for the capping of viral RNA nih.gov. This capping process is vital for the stability of the viral genome and its efficient translation into viral proteins. By inhibiting the enzymatic functions of nsP1, the pyrimidine-piperazine analogs effectively halt viral replication nih.govsemanticscholar.org. While research has focused intensely on CHIKV, the principles of targeting viral enzymatic machinery could be applicable to other viruses, although specific data on Newcastle Disease Virus was not prominent in the reviewed literature.

Antiviral Activity of Pyrimidine-Piperazine Analogs against Chikungunya Virus (CHIKV)

| Compound Series | Viral Target | Mechanism of Inhibition |

|---|

Pyrimidine derivatives, including those incorporating piperazine, have emerged as promising candidates in anti-diabetic research due to their ability to target multiple pathways involved in glucose homeostasis nih.gov. The mechanisms of action for this class of compounds are diverse and target key proteins in diabetes pathogenesis.

Potential mechanisms identified through research include:

Enzyme Inhibition : Analogs can function as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones, thereby prolonging glucose-dependent insulin secretion nih.govnih.gov. They can also inhibit α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the gut, which helps to lower postprandial blood glucose levels nih.govnih.gov.

Glucokinase Activation : Certain pyrimidine-based compounds act as small-molecule activators of glucokinase, a key enzyme that functions as a glucose sensor in pancreatic β-cells and hepatocytes, promoting glucose-stimulated insulin secretion and hepatic glucose uptake researchgate.net.

Receptor Modulation : Some derivatives demonstrate activity as Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) agonists, which enhances insulin sensitivity in peripheral tissues nih.gov. Others may act as positive allosteric modulators of the Glucagon-like peptide-1 receptor (GLP-1R), improving glucose handling nih.gov.

This multi-faceted approach, targeting various points in the diabetes pathology, makes the pyrimidine-piperazine scaffold a versatile foundation for the development of novel anti-diabetic agents nih.gov.

Anticancer Research Focus: Mechanisms of Antiproliferative Activity and Apoptosis Induction in Cancer Cell Lines

Analogs of this compound represent a significant class of heterocyclic compounds actively investigated in oncology for their potential as anticancer agents. The core structure, combining the pyrimidine and piperazine pharmacophores, serves as a versatile scaffold for developing derivatives with potent antiproliferative and pro-apoptotic properties. mdpi.comnih.gov Research into these compounds focuses on elucidating the molecular mechanisms by which they inhibit the growth of cancer cells and induce programmed cell death, or apoptosis.

The anticancer efficacy of these pyrimidine derivatives is largely attributed to their ability to interfere with critical cellular processes that are often dysregulated in cancer, such as cell cycle progression and the intrinsic and extrinsic pathways of apoptosis. nih.govresearchgate.net

Mechanisms of Antiproliferative Activity

A primary mechanism by which piperazine-substituted pyrimidine analogs exert their anticancer effects is through the disruption of the cell cycle, a tightly regulated process that governs cell division. nih.gov By targeting and inhibiting key regulators of this process, these compounds can halt the uncontrolled proliferation characteristic of cancer cells.

Studies on various analogs have demonstrated the ability to induce cell cycle arrest at different phases. For instance, certain pyridopyrimidine derivatives, which are structurally related to the core compound, have been shown to cause cell cycle arrest, and this effect can be maintained even in cancer cells that overexpress oncogenes like Bcl-2 or cyclin D1. nih.gov Other research on dispiropiperazine derivatives revealed a potent ability to arrest the cell cycle at the G2/M phase in human colon cancer cells (SW480). nih.govresearchgate.net Similarly, some pyrimidine derivatives containing aryl urea (B33335) moieties were found to arrest the cell cycle at the G2/M phase. nih.gov This targeted disruption of the cell division process is a key strategy in preventing tumor growth. The antiproliferative activity of these compounds has been quantified across a wide range of human cancer cell lines, as detailed in the following table.

| Compound Class/Derivative | Cancer Cell Line | Cell Line Origin | Reported Activity (IC50/GI50) | Citation |

|---|---|---|---|---|

| 5-phenyl-7-piperazin-1-yl-2-p-tolyl nih.govoxazolo[4,5-d]pyrimidine | Various (NCI-60 Panel) | Leukemia, Colon, etc. | GI50: 0.2−2.0 μM | |

| Thienopyrimidine derivative (6j) | HCT116, HCT15 | Colon Cancer | IC50: 0.6-1.2 μM | nih.gov |

| Thienopyrimidine derivative (6j) | A2780, OV2008 | Ovarian Cancer | IC50: 0.6-1.2 μM | nih.gov |

| Chalcone-piperazine dimethylamino-4'-[N-(2-oxopropyl)-1-piperazinyl]chalcone | A549 | Lung Cancer | IC50: 0.19 µM | mdpi.com |

| Piperazine-substituted pyranopyridine (DO11-49) | A549 | Lung Cancer | IC50: 2.0 μM | mdpi.com |

| Arylpiperazine derivative (Compound 8) | DU145 | Prostate Cancer | IC50: 8.25 μM | mdpi.com |

| Arylpiperazine derivative (Compound 9) | LNCaP | Prostate Cancer | IC50 < 5 μM | mdpi.com |

| Dispiropiperazine derivative (SPOPP-3) | Various (18 lines) | Multiple Cancers | IC50: 0.63 to 13 µM | nih.govresearchgate.net |

| Pyrimidine-tethered chalcone (B-4) | MCF-7 | Breast Cancer | IC50: 6.70 ± 1.02 µM | mdpi.com |

| Pyrimidine-tethered chalcone (B-4) | A549 | Lung Cancer | IC50: 20.49 ± 2.71 µM | mdpi.com |

Apoptosis Induction

In addition to halting cell proliferation, a crucial therapeutic goal is the elimination of malignant cells. Analogs of this compound have been shown to be potent inducers of apoptosis. mdpi.comnih.govnih.govresearchgate.net This programmed cell death is triggered through the activation of specific signaling cascades within the cancer cells.

Mechanistic studies have revealed that these compounds can initiate apoptosis through multiple pathways:

Modulation of Apoptotic Proteins : A key mechanism involves altering the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. For example, the pyrimidine derivative 4b was shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in SW480 colon cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis.

Mitochondrial Disruption : The same compound, 4b, was also found to induce a loss of the mitochondrial membrane potential. nih.gov The mitochondria play a central role in the intrinsic apoptotic pathway, and their disruption leads to the release of cytochrome c and the subsequent activation of caspases.

Caspase Activation : Several piperazine-substituted compounds have been shown to induce apoptosis via caspase-dependent pathways. nih.gov Caspases are a family of proteases that execute the final stages of apoptosis, leading to the dismantling of the cell.

Induction of DNA Damage : Some derivatives can induce DNA damage within cancer cells, which serves as a powerful trigger for apoptosis. nih.govresearchgate.net For instance, a dispiropiperazine derivative was shown to cause DNA damage, which can activate cell death pathways if the damage is too extensive to be repaired. nih.gov

The following table summarizes key findings related to the apoptotic mechanisms of these pyrimidine analogs.

| Compound Class/Derivative | Cancer Cell Line | Observed Apoptotic Mechanism | Citation |

|---|---|---|---|

| Pyrimidine with aryl urea moiety (4b) | SW480 (Colon) | Upregulation of Bax, downregulation of Bcl-2, loss of mitochondrial membrane potential, PARP cleavage. | nih.gov |

| Thienopyrimidine derivative (6j) | HCT116 (Colon), OV2008 (Ovarian) | Induction of apoptosis and mitotic catastrophe. | nih.gov |

| Thienopyrimidine derivative (6j) | A2780 (Ovarian) | Apoptosis was the predominant mechanism of death. | nih.gov |

| Piperazine-substituted pyranopyridines | H1299 (Lung) | Induction of apoptosis and necrosis via caspase 3/7 activation. | mdpi.com |

| Purine ribonucleoside with 4-substituted piperazine | Various (6 lines) | May interfere with cellular ATP reserves by affecting cell kinase activity. | nih.gov |

| Dispiropiperazine derivative (SPOPP-3) | SW480 (Colon) | Induction of apoptosis, necrosis, and DNA damage. | nih.govresearchgate.net |

| 2,4-dihydrazinouracil | Murine Leukemia | Demonstrated strong apoptogenic activity, causing appearance of apoptotic cells with fragmented condensed nuclei. | researchgate.net |

Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 4,5-Dimethyl-6-(1-piperazinyl)pyrimidine, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be necessary for a complete assignment of all proton and carbon signals.

Confirmation of Molecular Connectivity and Stereochemistry

¹H NMR spectroscopy would provide information on the chemical environment, number, and connectivity of protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the methyl groups on the pyrimidine (B1678525) ring, the pyrimidine ring proton, and the methylene (B1212753) protons of the piperazine (B1678402) ring. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would display signals for the two methyl carbons, the carbons of the pyrimidine ring, and the carbons of the piperazine ring. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between atoms. A COSY spectrum would show correlations between adjacent protons, confirming the proton-proton coupling network within the molecule. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, confirming the connection of the piperazine ring to the pyrimidine core and the positions of the methyl groups. As this molecule does not possess any chiral centers, stereochemistry is not a factor.

Hypothetical ¹H and ¹³C NMR Data Table

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Pyrimidine-CH₃ (C4-CH₃) | ~2.2 | ~15 |

| Pyrimidine-CH₃ (C5-CH₃) | ~2.1 | ~12 |

| Pyrimidine-H (H2) | ~8.2 | ~158 |

| Piperazine-H (C2'/C6') | ~3.5 | ~45 |

| Piperazine-H (C3'/C5') | ~3.0 | ~50 |

| Piperazine-NH | Variable | - |

| Pyrimidine-C (C2) | - | ~158 |

| Pyrimidine-C (C4) | - | ~165 |

| Pyrimidine-C (C5) | - | ~120 |

| Pyrimidine-C (C6) | - | ~162 |

Purity Determination and Impurity Profiling

High-field ¹H NMR is a quantitative method (qNMR) that can be used to determine the purity of a sample with high accuracy. By integrating the signals of the analyte and comparing them to a certified internal standard of known concentration, the absolute purity of this compound can be calculated. Furthermore, ¹H NMR is highly sensitive for detecting and identifying impurities that contain protons. Any extraneous peaks in the spectrum can be analyzed to identify potential starting materials, by-products, or residual solvents, thus providing a detailed impurity profile.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational modes would include C-H stretching from the methyl groups and the aromatic pyrimidine ring, C=N and C=C stretching vibrations within the pyrimidine ring, C-N stretching from the piperazine and pyrimidine rings, and N-H stretching from the secondary amine in the piperazine ring. The presence and position of these bands would confirm the presence of the core functional groups of the molecule.

Hypothetical IR Data Table

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Piperazine) | Stretching | 3300 - 3500 (broad) |

| C-H (Aromatic/Alkyl) | Stretching | 2850 - 3100 |

| C=N, C=C (Pyrimidine Ring) | Stretching | 1500 - 1650 |

| C-N (Piperazine/Pyrimidine) | Stretching | 1200 - 1350 |

| C-H (Alkyl) | Bending | 1375 - 1450 |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Accurate Mass Determination